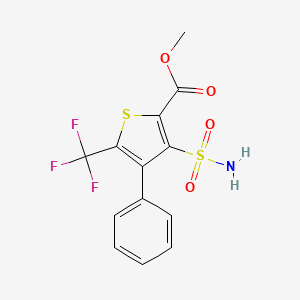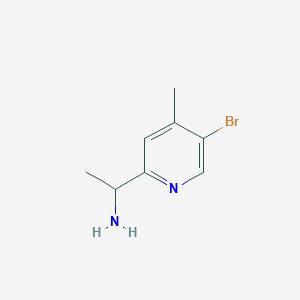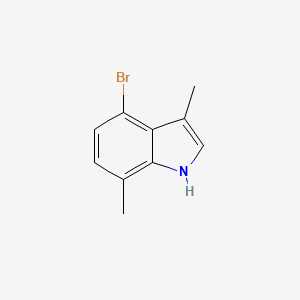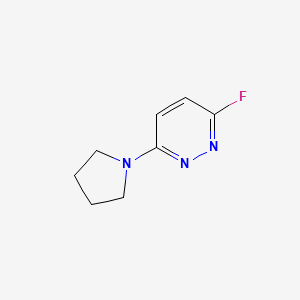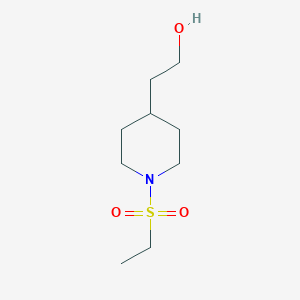![molecular formula C11H19Cl2N3 B1450269 [2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride CAS No. 1609402-92-7](/img/structure/B1450269.png)
[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride
Übersicht
Beschreibung
“[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609402-92-7 . It has a molecular weight of 264.2 and its IUPAC name is 2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethanamine dihydrochloride . The compound is typically stored at -20°C and is available in solid form .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The quinazoline derivatives have been recognized for their potent antimicrobial properties. The compound can be utilized in the development of new antibacterial and antifungal agents. Its structural framework is conducive to modifications that can enhance its interaction with microbial enzymes or proteins, potentially leading to the creation of novel antibiotics to combat resistant strains .
Anticancer Agents
Quinazoline compounds have shown promise as anticancer agents. The specific structure of 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine dihydrochloride may be explored for its potential to inhibit cancer cell growth. It could be particularly useful in targeting chemokine receptors like CXCR4, which are expressed on many cancer cell types and play a role in tumor progression .
Antiviral Research
This compound’s scaffold has been identified as a privileged structure in the development of antiviral drugs. It could serve as a basis for synthesizing new agents that selectively inhibit viral proteins or enzymes, contributing to the treatment of diseases like HIV .
Neuropharmacological Applications
Due to the structural similarity to natural neurotransmitters, this compound could be investigated for its effects on the central nervous system. It might have applications in treating neurodegenerative diseases or as a lead compound for developing new psychoactive drugs .
Cardiovascular Research
Quinazoline derivatives have been used in the synthesis of drugs that treat cardiovascular conditions. The compound could be studied for its potential effects on blood pressure regulation or cardiac muscle function, possibly leading to new treatments for hypertension or heart failure .
Anti-inflammatory and Analgesic Development
The compound’s framework is suitable for creating new anti-inflammatory and analgesic medications. Its ability to modulate inflammatory pathways or pain perception could be harnessed to develop drugs with fewer side effects than current treatments .
Antidiabetic Research
Quinazoline derivatives have been associated with hypoglycemic activity. This compound could be explored for its potential to regulate blood sugar levels, offering a new approach to managing diabetes .
Material Science Applications
While not directly related to its biological activity, the compound’s unique chemical structure could be of interest in material science. It might be used to synthesize novel organic compounds with specific optical or electronic properties, contributing to the development of new materials for technological applications .
Safety and Hazards
Wirkmechanismus
Target of action
Quinazoline and tetrahydroquinoline derivatives have been found to interact with a variety of cellular targets, including various enzymes and receptors . The specific target would depend on the exact structure of the compound.
Mode of action
The mode of action of these compounds can vary widely, but they often work by binding to their target and modulating its activity . The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical pathways
Quinazoline and tetrahydroquinoline derivatives can affect a variety of biochemical pathways, depending on their specific target . For example, some derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
The pharmacokinetics of these compounds would depend on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by things like the compound’s size, polarity, and stability .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, the result might be a decrease in the growth of cancer cells .
Action environment
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect things like the compound’s stability, its ability to reach its target, and its interaction with its target.
Eigenschaften
IUPAC Name |
2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-9-4-2-3-5-10(9)14-11(13-8)6-7-12;;/h2-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJHGSIPORUOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





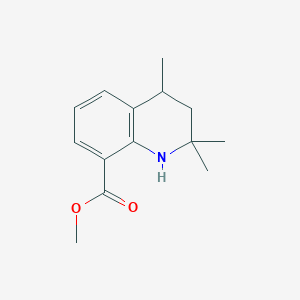
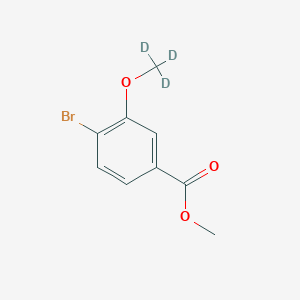
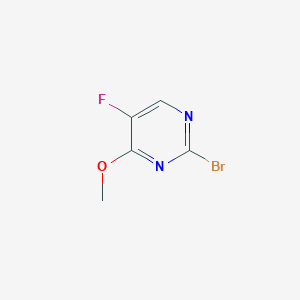

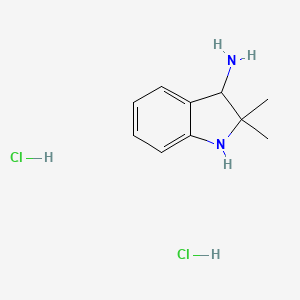
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)

